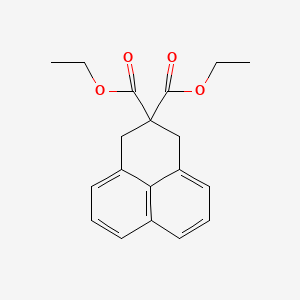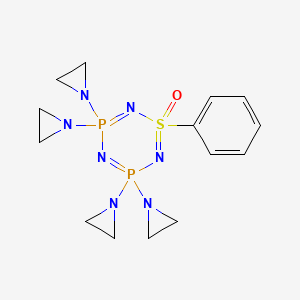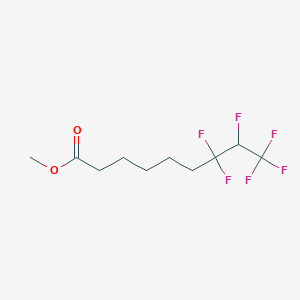![molecular formula C9H12N2O3 B14451882 7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 72345-59-6](/img/structure/B14451882.png)
7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a bicyclic β-lactam compound. It is an important intermediate in the synthesis of various antibiotics, particularly cephalosporins. This compound is known for its role in the development of oral cephalosporins, which are widely used to treat bacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves the esterification of cephalosporin C with trimethylchlorosilane, followed by treatment with phosphorus pentachloride and butanol etherification. The final product is obtained through hydrolysis .
Industrial Production Methods
Industrial production of this compound often involves the fermentation of cephalosporin C-producing microorganisms, followed by chemical modification to obtain the desired product. The yield from cephalosporin C sodium to this compound is approximately 50% .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various cephalosporin derivatives, which are used as antibiotics .
Aplicaciones Científicas De Investigación
7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is extensively used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex molecules.
Biology: For studying bacterial resistance mechanisms.
Medicine: In the development of new antibiotics.
Industry: For large-scale production of cephalosporin antibiotics.
Mecanismo De Acción
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall construction. By binding to these proteins, it prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacteria .
Comparación Con Compuestos Similares
Similar Compounds
7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: Another intermediate used in cephalosporin synthesis.
Cefatrizine impurity A: A related compound used as a reference standard.
Cefuroxime Axetil: A broad-spectrum antibiotic with a similar structure.
Uniqueness
What sets 7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid apart is its specific role in the synthesis of oral cephalosporins, making it a crucial compound in the pharmaceutical industry .
Propiedades
Número CAS |
72345-59-6 |
|---|---|
Fórmula molecular |
C9H12N2O3 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-4-2-5-7(10)8(12)11(5)6(3-4)9(13)14/h3-5,7H,2,10H2,1H3,(H,13,14) |
Clave InChI |
IZABFWWQWDIJML-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C(C(=O)N2C(=C1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)








![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)
